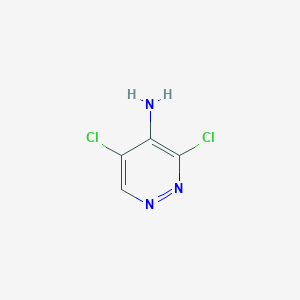

3,5-Dichloropyridazin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-9-4(6)3(2)7/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFJGTZUJUOCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423315 | |

| Record name | 3,5-dichloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53180-76-0 | |

| Record name | 3,5-dichloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-1,4-dihydropyridazin-4-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloropyridazin-4-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,5-Dichloropyridazin-4-amine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Properties

This compound, with the CAS number 53180-76-0, is a heterocyclic aromatic amine. Its core structure consists of a pyridazine ring substituted with two chlorine atoms and an amine group. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H3Cl2N3 | |

| Molecular Weight | 163.99 g/mol | |

| Appearance | White solid | |

| Melting Point | 176-178 °C | |

| Boiling Point (Predicted) | 331.3 ± 37.0 °C at 760 mmHg | |

| InChI Key | RPFJGTZUJUOCCL-UHFFFAOYSA-N | |

| Synonyms | 4-Amino-3,5-dichloropyridazine, 3,5-dichloro-4-pyridazinamine |

Chemical Structure

The chemical structure of this compound is characterized by a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with chlorine atoms at positions 3 and 5, and an amine group at position 4.

Structure:

Spectral Data

-

¹H NMR: A singlet for the aromatic proton on the pyridazine ring and a broad singlet for the amine protons.

-

¹³C NMR: Four distinct signals for the four carbon atoms in the pyridazine ring. The chemical shifts would be influenced by the electronegative chlorine and nitrogen atoms.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of two chlorine atoms.

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound from 3,4,5-trichloropyridazine have been reported.

Conventional Synthesis in a Sealed Tube

This method involves the reaction of 3,4,5-trichloropyridazine with ammonia in ethanol under heat and pressure.

Methodology:

-

Saturate dry ethanol with ammonia gas.

-

Place 8.0 grams of 3,4,5-trichloropyridazine in a sealed tube with the ammonia-saturated ethanol.

-

Heat the reaction mixture at 120-130 °C for five hours.

-

After cooling, open the tube and concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in 20 ml of chloroform and heat under reflux for 20 minutes.

-

Allow the solution to cool to room temperature for several hours to allow for precipitation.

-

Collect the solid precipitate by filtration.

-

Recrystallize the crude product from water to yield pure 4-amino-3,5-dichloropyridazine.[1]

Experimental Workflow: Conventional Synthesis

Caption: Conventional synthesis workflow for this compound.

Microwave-Assisted Synthesis

This modern approach utilizes microwave irradiation to accelerate the reaction.

Methodology:

-

Dissolve 3,500 mg (2.73 mmol) of 3,4,5-trichloropyridazine in a mixture of 5.5 mL of ethanol and 5.5 mL of ammonium hydroxide in a microwave reactor.

-

Heat the mixture at 120 °C for 25 minutes under microwave irradiation.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography, eluting with a mixed solution of acetone and dichloromethane (0-15% acetone) to obtain this compound.

Experimental Workflow: Microwave-Assisted Synthesis

Caption: Microwave-assisted synthesis of this compound.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, the pyridazine scaffold is a well-known pharmacophore in medicinal chemistry, with many derivatives exhibiting potent anticancer activity. Structurally related compounds have been shown to act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

A plausible mechanism of action for compounds with a dichloropyridazine core is the inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis. Inhibition of VEGFR signaling can block tumor angiogenesis, thereby restricting tumor growth and spread.

Below is a diagram illustrating the putative involvement of a compound like this compound in the VEGFR signaling pathway. It is important to note that this is a hypothesized pathway based on the activity of structurally similar molecules and requires experimental validation for this compound itself.

Putative Signaling Pathway: VEGFR Inhibition

Caption: Putative inhibition of the VEGFR signaling pathway.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and development. While comprehensive spectral and biological data are still emerging, its structural similarity to known kinase inhibitors suggests that it may possess valuable pharmacological activities. The experimental protocols provided herein offer a starting point for its synthesis and subsequent evaluation in various biological assays. Further research is warranted to fully elucidate its chemical and biological profile and to explore its potential as a therapeutic agent.

References

Synthesis of 3,5-Dichloropyridazin-4-amine from 3,4,5-trichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dichloropyridazin-4-amine from 3,4,5-trichloropyridazine, a key reaction for the generation of functionalized pyridazine scaffolds used in medicinal chemistry and materials science. This document details two established experimental protocols, presents key quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflows.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. The selective amination of the C4 position of 3,4,5-trichloropyridazine is a critical step in accessing this scaffold. The electron-deficient nature of the pyridazine ring, further enhanced by the presence of three chlorine atoms, facilitates nucleophilic aromatic substitution. The regioselectivity of the amination is governed by the electronic and steric environment of the different carbon atoms. This guide outlines two common methods for this transformation: a conventional heating method using ammonia in ethanol and a microwave-assisted approach with ammonium hydroxide.

Reaction Pathway

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amino group from ammonia or ammonium hydroxide attacks the electron-deficient C4 position of the 3,4,5-trichloropyridazine ring, leading to the displacement of the chloride ion.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the two primary synthesis methods.

| Parameter | Method 1: Conventional Heating[1] | Method 2: Microwave Irradiation[2] |

| Starting Material | 3,4,5-Trichloropyridazine | 3,4,5-Trichloropyridazine |

| Reagent | Ammonia gas in dry ethanol | Ammonium hydroxide in ethanol |

| Scale (Starting Material) | 8.0 g | 500 mg (2.73 mmol) |

| Temperature | 120-130 °C | 120 °C |

| Reaction Time | 5 hours | 25 minutes |

| Yield | 2.8 g (Product) | 163 mg (36%) |

| Melting Point | 176-178 °C | Not Reported |

| Byproduct | 4-amino-5,6-dichloropyridazine (2.0 g) | Not explicitly reported |

Experimental Protocols

Method 1: Conventional Heating in a Sealed Tube

This protocol details the synthesis using conventional heating in a sealed tube with ammonia in ethanol.[1]

Materials:

-

3,4,5-trichloropyridazine (8.0 g)

-

Dry ethanol

-

Ammonia gas

-

Chloroform

-

Water

Equipment:

-

Sealed reaction tube

-

Heating mantle or oil bath

-

Rotary evaporator

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

Saturate a suitable volume of dry ethanol with ammonia gas.

-

Place 8.0 grams of 3,4,5-trichloropyridazine and the ammonia-saturated ethanol into a sealed reaction tube.

-

Heat the sealed tube at 120-130 °C for five hours.

-

After cooling, carefully open the tube and concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in 20 ml of chloroform and heat the solution under reflux for 20 minutes.

-

Allow the solution to cool to ambient temperature for several hours to allow for precipitation.

-

Collect the solid precipitate by filtration.

-

Recrystallize the solid repeatedly from water to yield pure 4-amino-3,5-dichloropyridazine.[1]

-

The filtrate can be concentrated to isolate the byproduct, 4-amino-5,6-dichloropyridazine.[1]

Caption: Experimental workflow for the conventional heating method.

Method 2: Microwave-Assisted Synthesis

This protocol describes a rapid, microwave-assisted synthesis using ammonium hydroxide.[2]

Materials:

-

3,4,5-trichloropyridazine (500 mg, 2.73 mmol)

-

Ethanol (5.5 mL)

-

Ammonium hydroxide (5.5 mL)

-

Acetone

-

Dichloromethane

-

Silica gel

Equipment:

-

Microwave reactor

-

Rotary evaporator

-

Silica gel column chromatography apparatus

Procedure:

-

In a microwave reactor vessel, dissolve 500 mg of 3,4,5-trichloropyridazine in a mixture of 5.5 mL of ethanol and 5.5 mL of ammonium hydroxide.[2]

-

Heat the mixture in the microwave reactor at 120 °C for 25 minutes.[2]

-

After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.[2]

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a mixed solvent of acetone and dichloromethane (0-15% acetone) to obtain the final product.[2]

Caption: Experimental workflow for the microwave-assisted method.

Conclusion

The synthesis of this compound from 3,4,5-trichloropyridazine can be effectively achieved through both conventional heating and microwave-assisted methods. The conventional method, while requiring a longer reaction time, provides a good yield of the desired product along with an isolable isomer. The microwave-assisted method offers a significant reduction in reaction time, making it a more efficient approach for rapid synthesis, albeit with a reported lower yield in the cited literature. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired throughput, and scale of the reaction. Both methods provide a reliable entry point to this important chemical intermediate for applications in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 3,5-Dichloropyridazin-4-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichloropyridazin-4-amine, tailored for researchers, scientists, and professionals in the field of drug development. This document presents available spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry), alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.74 | Singlet | 1H | Pyridazine ring H |

| 5.11 | Broad Singlet | 2H | -NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| LC-MS | Electrospray (ESI+) | 164 | [M+H]⁺ |

-

Predicted IR Absorptions: For the primary amine group (-NH₂), characteristic N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine). An N-H bending vibration may be observed around 1600 cm⁻¹. The C-Cl stretching vibrations would likely appear in the fingerprint region below 800 cm⁻¹. Aromatic C-N stretching is anticipated between 1250 and 1335 cm⁻¹.[1]

-

Predicted ¹³C NMR Shifts: The carbon atoms in the dichloropyridazine ring are expected to resonate in the aromatic region of the ¹³C NMR spectrum (approximately 120-160 ppm). The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating amino group.

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below, based on established literature procedures.[2]

Synthesis of this compound

Materials:

-

3,4,5-Trichloropyridazine

-

Ethanol (EtOH)

-

Ammonium Hydroxide (NH₄OH)

-

Acetone

-

Dichloromethane

Procedure:

-

A solution of 3,4,5-trichloropyridazine (2.73 mmol) is prepared in a mixture of ethanol (5.5 mL) and ammonium hydroxide (5.5 mL).

-

The reaction mixture is subjected to microwave irradiation at 120°C for 25 minutes.[2]

-

Following the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is purified using silica gel column chromatography.

-

The column is eluted with a gradient of acetone in dichloromethane (0-15% acetone).[2]

-

Fractions containing the desired product are collected and the solvent is evaporated to yield this compound.[2]

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry (MS):

Low-resolution mass spectra can be obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source in positive ion mode. High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition.

Infrared (IR) Spectroscopy:

The IR spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of 3,5-Dichloropyridazin-4-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dichloropyridazin-4-amine, a crucial parameter for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct quantitative solubility data for this compound, this document focuses on its known physicochemical properties and provides detailed experimental protocols for determining its solubility in various organic solvents.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₃Cl₂N₃ | ChemScene |

| Molecular Weight | 163.99 g/mol | ChemScene[1] |

| Melting Point | 176-178 °C | Sigma-Aldrich[2], ChemBK[3] |

| Boiling Point | 331.3 ± 37.0 °C (Predicted) | Sigma-Aldrich[2], ChemBK[3] |

| pKa (Predicted) | 2.03 ± 0.10 | ChemBK |

| LogP (Predicted) | 1.3656 | ChemScene[1] |

Qualitative Solubility Profile

| Solvent | Solubility | Source |

| Water | Insoluble | HSDB[4] |

| Hot Petroleum Ether | Soluble | HSDB[4] |

| Alcohol | Soluble | HSDB[4] |

| Ether | Soluble | HSDB[4] |

| Benzene | Soluble | HSDB[4] |

| Chloroform | Soluble | HSDB[4] |

It is crucial to note that this data is for a related compound and should be used as a preliminary guide only. Experimental determination of the solubility of this compound in specific solvents is highly recommended.

Experimental Protocols for Solubility Determination

For researchers seeking to quantitatively determine the solubility of this compound, the shake-flask method is a reliable and widely used technique.[5][6][7][8]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent at a controlled temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined analytically, which represents the solubility of the compound in that solvent at that temperature.[7]

Experimental Workflow

The following diagram illustrates the typical workflow for determining solubility using the shake-flask method.

Detailed Methodology

1. Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks, pipettes, and other calibrated glassware

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

-

Preparation: Prepare a stock solution of the chosen solvent.

-

Addition of Compound: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the solvent in a sealed container.[8]

-

Equilibration: Place the sealed containers in a temperature-controlled shaker or on a stirrer. Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a suitable membrane filter (e.g., 0.22 µm).[5]

-

Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[5][6]

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The result is typically expressed in units such as g/100 mL or mol/L.

Tiered Approach for Solvent Selection

For compounds with unknown solubility, a tiered approach can be efficient.[9] This involves starting with a small set of diverse solvents and then expanding the investigation based on the initial results.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary tools for researchers to determine this critical parameter. By understanding its physicochemical properties and employing robust experimental protocols such as the shake-flask method, scientists and drug development professionals can effectively characterize the solubility of this compound, facilitating its application in further research and development endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 53180-76-0 [sigmaaldrich.com]

- 3. This compound [chembk.com]

- 4. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Dichloropyridazine Derivatives: A Technical Guide to Their Biological Activities

Introduction

The 3,6-dichloropyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2] Its unique chemical properties, including two reactive chlorine atoms, allow for facile nucleophilic substitution and coupling reactions, enabling the creation of diverse chemical libraries.[1][3] This reactivity has been extensively leveraged to develop novel therapeutic agents targeting a range of diseases.[2][4] Derivatives of dichloropyridazine have demonstrated significant potential across several key biological domains, including anticancer, antimicrobial, enzyme inhibition, and anti-inflammatory activities.[5][6][7][8] This guide provides an in-depth technical overview of these biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows for researchers, scientists, and drug development professionals.

General Synthesis Approach

The synthesis of biologically active dichloropyridazine derivatives typically begins with the commercially available 3,6-dichloropyridazine. This precursor undergoes nucleophilic substitution or palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various functional groups and build molecular complexity.[6][9] This strategic functionalization is key to tuning the pharmacological profile of the resulting compounds.[1]

References

- 1. Exploring the Role of 3,6-Dichloropyridazine in Pharmaceutical Intermediates-ZCPC [en.zcpc.net]

- 2. jofamericanscience.org [jofamericanscience.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3,6-Dichloropyridazine | 141-30-0 | FD10668 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Heterocycle: A Technical Guide to 3,5-Dichloropyridazin-4-amine as a Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and therapeutic applications of 3,5-Dichloropyridazin-4-amine, a pivotal heterocyclic building block in modern drug discovery. This document provides detailed experimental protocols, quantitative data, and a review of its role in the development of novel therapeutic agents.

Core Compound Profile

This compound, with the CAS Number 53180-76-0, is a stable, solid compound at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃Cl₂N₃ | [1] |

| Molecular Weight | 163.99 g/mol | [1] |

| Melting Point | 176-178 °C | [2] |

| Boiling Point | 331.3 ± 37.0 °C (Predicted) | [2] |

| Appearance | White solid | [1] |

| Storage | 2-8°C | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the amination of 3,4,5-trichloropyridazine. Two common methodologies are employed, utilizing either conventional heating in a sealed tube or microwave irradiation for accelerated reaction times.

Table 1: Synthesis of this compound

| Method | Starting Material | Reagents | Conditions | Yield | Reference |

| Sealed Tube | 3,4,5-Trichloropyridazine | Ammonia-saturated dry ethanol | 120-130 °C, 5 hours | 41% (of 2.8g from 8.0g starting material) | [3] |

| Microwave | 3,4,5-Trichloropyridazine | Ammonium hydroxide, Ethanol | 120 °C, 25 minutes | 36% | [4] |

Experimental Protocols:

Method 1: Sealed Tube Synthesis [3]

-

Saturate dry ethanol with ammonia gas.

-

In a sealed tube, combine 8.0 grams of 3,4,5-trichloropyridazine with the ammonia-saturated ethanol.

-

Heat the sealed tube to 120-130 °C for five hours.

-

After cooling, open the tube and concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in 20 ml of chloroform and heat under reflux for 20 minutes.

-

Allow the solution to cool to ambient temperature for several hours to facilitate precipitation.

-

Collect the solid precipitate by filtration.

-

Recrystallize the solid from water to yield 2.8 grams of this compound.

Method 2: Microwave-Assisted Synthesis [4]

-

In a microwave reactor vessel, dissolve 3,500 mg (2.73 mmol) of 3,4,5-trichloropyridazine in a mixture of 5.5 mL of ethanol and 5.5 mL of ammonium hydroxide.

-

Heat the mixture at 120 °C for 25 minutes using microwave irradiation.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-15% acetone in dichloromethane to yield 163 mg of this compound.

Reactivity and Derivatization

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr), making this compound a versatile scaffold for generating diverse molecular libraries. The chlorine atom at the 5-position is generally more reactive towards nucleophiles.

Applications in Drug Discovery

Derivatives of the pyridazine core have shown significant promise in various therapeutic areas, including oncology and metabolic diseases.

Pyridazine Derivatives as Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors

A novel series of 3-oxo-2,3-dihydropyridazine derivatives has been evaluated for their potential to selectively inhibit Interleukin-2-inducible T-cell kinase (ITK), a key signaling molecule in T-cell leukemia.

Workflow for the Development of ITK Inhibitors:

One promising lead compound, designated as Compound 9 , demonstrated selective ITK inhibition with an IC₅₀ of 0.87 µM and no significant inhibition of Bruton's tyrosine kinase (BTK).[5] Further studies confirmed its on-target activity by showing a reduction in the phosphorylation of ITK and its downstream signaling molecule, ERK1/2, in stimulated Jurkat cells.[5]

ITK Signaling Pathway:

Pyridazinone Derivatives as Thyroid Hormone Receptor β (THR-β) Agonists

A series of pyridazinone-based compounds have been identified as highly selective agonists for the Thyroid Hormone Receptor β (THR-β), which is predominantly expressed in the liver. This selectivity is crucial as it allows for the beneficial effects on lipid metabolism while avoiding the adverse cardiac effects associated with THR-α activation.[6]

One notable derivative, MGL-3196 , has advanced to clinical trials for the treatment of dyslipidemia.[6] It has demonstrated an excellent safety profile and efficacy in lowering LDL cholesterol and triglycerides in healthy volunteers.[6]

THR-β Signaling in Hepatocytes:

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and amenability to nucleophilic substitution reactions allow for the creation of diverse chemical libraries. The demonstrated success of its derivatives as selective ITK inhibitors and THR-β agonists underscores the importance of the pyridazine scaffold in addressing unmet medical needs in oncology and metabolic diseases. Further exploration of the chemical space around this core structure is warranted to unlock its full potential in drug discovery.

References

- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are THR-β inhibitors and how do they work? [synapse.patsnap.com]

- 3. Thyroid hormone receptor beta (THRβ1) is the major regulator of T3 action in human iPSC-derived hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hepatic thyroid hormone receptor-β signalling: Mechanisms and recent advancements in the treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

Discovery and Initial Characterization of Novel Pyridazinamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and initial biological characterization of a novel series of pyridazinamine compounds. The document details the experimental protocols utilized for their evaluation as potential therapeutic agents, presents key quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The pyridazinamine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] Derivatives of this core have shown promise in a range of therapeutic areas, including oncology and inflammation, often through the modulation of critical cellular signaling pathways.[2] This guide focuses on a series of novel 3,6-disubstituted pyridazinamine derivatives designed as inhibitors of c-Jun N-terminal kinase (JNK) and vascular endothelial growth factor receptor 2 (VEGFR-2), key targets in cancer progression and angiogenesis.[1][3]

Data Presentation

The following tables summarize the quantitative data obtained during the initial characterization of the novel pyridazinamine compounds.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC50 (nM) | Assay Method |

| PA-101 | JNK1 | 85 | ADP-Glo Kinase Assay |

| PA-102 | JNK1 | 62 | ADP-Glo Kinase Assay |

| PA-103 | JNK1 | 110 | ADP-Glo Kinase Assay |

| PA-201 | VEGFR-2 | 45 | ADP-Glo Kinase Assay |

| PA-202 | VEGFR-2 | 33 | ADP-Glo Kinase Assay |

| PA-203 | VEGFR-2 | 58 | ADP-Glo Kinase Assay |

Table 2: In Vitro Anti-Proliferative Activity

| Compound ID | Cell Line | IC50 (µM) | Assay Method |

| PA-102 | A498 (Renal Cancer) | 5.2 | MTT Assay |

| PA-102 | T-47D (Breast Cancer) | 7.8 | MTT Assay |

| PA-202 | HUVEC | 3.5 | MTT Assay |

| PA-202 | HT-29 (Colon Cancer) | 6.1 | MTT Assay |

Table 3: In Vivo Efficacy in Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

| Compound ID | Dose (mg/kg/day) | Treatment Duration | Tumor Volume Reduction (%) |

| PA-102 | 20 | 14 days | 45 |

| PA-202 | 10 | 8 days | 62 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of 3,6-Disubstituted Pyridazinamine Derivatives

Materials:

-

3,6-dichloropyridazine

-

Appropriate amine nucleophile (e.g., aniline, benzylamine)

-

Substituted boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., 1,4-dioxane/water)

Procedure:

-

Nucleophilic Aromatic Substitution: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent, add the desired amine (1.1 eq) and a base (2.0 eq). Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated to yield the 3-amino-6-chloropyridazine intermediate.

-

Suzuki-Miyaura Cross-Coupling: Combine the 3-amino-6-chloropyridazine intermediate (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq) in a microwave vial. Add a degassed mixture of 1,4-dioxane and water. Seal the vial and heat in a microwave reactor at 120°C for 30-60 minutes. After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the final 3,6-disubstituted pyridazinamine compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Materials:

-

Purified recombinant kinase (JNK1 or VEGFR-2)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only (vehicle) and no-kinase controls.

-

Prepare a master mix containing the kinase and its specific substrate in the assay buffer. Add 5 µL of this mix to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[4]

Cell Proliferation (MTT) Assay

Materials:

-

Cancer cell lines (e.g., A498, T-47D, HUVEC, HT-29)

-

Cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

-

Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5]

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Caption: VEGFR-2 signaling pathway and its inhibition by a novel pyridazinamine compound.

Caption: JNK signaling pathway and its inhibition by a novel pyridazinamine compound.

Experimental Workflows

Caption: General experimental workflow for the discovery and characterization of pyridazinamine compounds.

Logical Relationships

References

- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Theoretical Deep Dive: Unraveling the Electronic Structure of 3,5-Dichloropyridazin-4-amine for Advanced Drug Discovery

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 3,5-Dichloropyridazin-4-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data on its electronic properties, this document outlines a robust computational methodology based on Density Functional Theory (DFT). By leveraging established theoretical protocols for similar pyridazine derivatives, we can predict key electronic parameters. This guide details the proposed computational workflow, summarizes expected quantitative data in a structured format, and visualizes the logical relationships in theoretical electronic structure analysis. The insights gleaned from such a study are pivotal for understanding the molecule's reactivity, stability, and potential interactions with biological targets, thereby accelerating rational drug design and development.

Introduction

Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1] The specific placement of substituents on the pyridazine ring significantly influences their electronic distribution, and consequently, their pharmacokinetic and pharmacodynamic profiles. This compound presents a unique electronic landscape due to the interplay of the electron-withdrawing chlorine atoms and the electron-donating amine group. A thorough understanding of its electronic structure is paramount for predicting its chemical behavior and designing novel therapeutic agents.

This whitepaper presents a theoretical study blueprint for characterizing the electronic properties of this compound using state-of-the-art computational chemistry techniques.

Computational Methodology

The proposed theoretical investigation will be conducted using Density Functional Theory (DFT), a powerful quantum mechanical method for studying the electronic structure of molecules.[1]

Software and Theoretical Level

All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian or GAMESS.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional will be employed in conjunction with the 6-31G* basis set.[1] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.[1]

Geometry Optimization

The molecular structure of this compound will be optimized to its ground state geometry in the gas phase. This process involves finding the minimum energy conformation of the molecule.

Electronic Property Calculations

Following geometry optimization, a series of electronic properties will be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to its electron-donating ability, while the LUMO energy (ELUMO) is related to its electron-accepting ability.[1][3]

-

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity.[1]

-

Dipole Moment (μ): This provides information about the overall polarity of the molecule.

-

Mulliken Atomic Charges: These calculations will determine the partial charge distribution on each atom, offering insights into local electrophilic and nucleophilic sites.

-

Molecular Electrostatic Potential (MEP): The MEP map will visualize the electron density distribution around the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.

The logical workflow for this computational study is depicted in the following diagram:

References

An In-depth Technical Guide to 3,5-Dichloropyridazin-4-amine (CAS Number: 53180-76-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic protocols for 3,5-Dichloropyridazin-4-amine, a key intermediate in synthetic chemistry.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 53180-76-0 |

| Molecular Formula | C₄H₃Cl₂N₃ |

| Molecular Weight | 163.99 g/mol [1] |

| Appearance | Solid |

| Melting Point | 176-178 °C[1][2] |

| Boiling Point (Predicted) | 331.3 ± 37.0 °C at 760 mmHg[1] |

| InChI Key | RPFJGTZUJUOCCL-UHFFFAOYSA-N[1] |

Safety Information

This compound is classified as harmful and requires careful handling in a laboratory setting. The following table summarizes its hazard classifications and associated precautionary statements.

| Hazard Category | GHS Classification | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][3] | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[1][3] | P261, P271, P304+P340, P312, P403+P233, P405 |

Pictogram:

Signal Word: Warning[1]

Handling and Storage:

-

Handle in a well-ventilated place.[4]

-

Wear suitable protective clothing, including gloves and eye/face protection.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials.[4]

First-Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activity, mechanism of action, or defined signaling pathways for this compound itself. It is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential pharmaceutical or agrochemical applications. For instance, related structures like 4-amino-3,5-dichloropyridine and its derivatives have been investigated for antimicrobial and anti-cancer activities.[5]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound from 3,4,5-trichloropyridazine are detailed below.

Method 1: Microwave-Assisted Synthesis

-

Reactants:

-

3,4,5-trichloropyridazine (3.5 g, 2.73 mmol)

-

Ethanol (5.5 mL)

-

Ammonium hydroxide (5.5 mL)

-

-

Procedure:

-

Dissolve 3,4,5-trichloropyridazine in a mixture of ethanol and ammonium hydroxide in a microwave reactor vessel.

-

Heat the mixture at 120 °C for 25 minutes using microwave irradiation.[6]

-

After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product using silica gel column chromatography with an eluent of acetone and dichloromethane (0-15% acetone) to yield 4-amino-3,5-dichloropyridazine.[6]

-

Method 2: Conventional Heating

-

Reactants:

-

3,4,5-trichloropyridazine (8.0 g)

-

Dry ethanol saturated with ammonia gas

-

-

Procedure:

-

Place the 3,4,5-trichloropyridazine and the ammonia-saturated dry ethanol in a sealed tube.

-

Heat the reaction mixture at 120-130 °C for five hours.[2]

-

After cooling, open the tube and concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in 20 mL of chloroform and heat under reflux for 20 minutes.

-

Allow the solution to cool to room temperature for several hours to allow for precipitation.

-

Collect the solid precipitate by filtration and recrystallize it from water to yield 4-amino-3,5-dichloropyridazine.[2]

-

Visualizations

As there is no defined signaling pathway for this compound, the following diagram illustrates the general experimental workflow for its synthesis.

Caption: General workflow for the synthesis of this compound.

References

Methodological & Application

Synthetic Routes to 5-Substituted Pyridazin-4-amine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted pyridazin-4-amine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The primary synthetic strategies discussed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, offering versatile and efficient pathways to a wide range of derivatives.

Introduction

Pyridazine-containing scaffolds are prevalent in many biologically active molecules and approved pharmaceuticals. The 4,5-disubstituted pyridazine core, in particular, has been less explored than its 3,6-disubstituted counterpart, presenting an opportunity for the discovery of novel therapeutic agents. The synthetic routes outlined herein provide a robust framework for accessing a library of 5-substituted pyridazin-4-amine derivatives for screening and lead optimization in drug discovery programs.

Synthetic Strategies

The synthesis of 5-substituted pyridazin-4-amine derivatives is typically achieved through a two-step sequence:

-

Halogenation: Introduction of a halogen atom (typically bromine) at the 5-position of the pyridazin-4-amine core to provide a handle for subsequent cross-coupling reactions.

-

Cross-Coupling: Palladium-catalyzed cross-coupling of the 5-halopyridazin-4-amine intermediate with various coupling partners to introduce the desired substituent at the 5-position.

Two of the most powerful and widely used cross-coupling methodologies for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

dot

Caption: Overview of synthetic routes.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromopyridazin-4-amine (Intermediate)

This protocol describes the bromination of pyridazin-4-amine using N-Bromosuccinimide (NBS).

Materials:

-

Pyridazin-4-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of pyridazin-4-amine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (EtOAc/Hexane gradient) to afford 5-bromopyridazin-4-amine.

dot

Caption: Bromination experimental workflow.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Heteroaryl-pyridazin-4-amine Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromopyridazin-4-amine with various boronic acids.

Materials:

-

5-Bromopyridazin-4-amine

-

Aryl/Heteroarylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/water or Isopropanol/water)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine 5-bromopyridazin-4-amine (1.0 eq), the corresponding aryl/heteroarylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1).

-

Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted pyridazin-4-amine derivative.[1]

Table 1: Suzuki-Miyaura Coupling of 5-Bromopyridazin-4-amine with Various Boronic Acids

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF/H₂O | 100 | 2 | 88 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 20 | 78 |

| 4 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF/H₂O | 100 | 2 | 82 |

| 5 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 75 |

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-(Substituted-amino)pyridazin-4-amine Derivatives

This protocol provides a general method for the palladium-catalyzed amination of 5-halopyridazin-4-amines.

Materials:

-

5-Chloropyridazin-4-amine or 5-Bromopyridazin-4-amine

-

Amine (primary or secondary, 1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos or RuPhos, 4 mol%)

-

Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst (2 mol%) and the ligand (4 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add the 5-halopyridazin-4-amine (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the desired product.

Table 2: Buchwald-Hartwig Amination of 5-Chloropyridazin-4-amine with Various Amines

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOt-Bu | Toluene | 100 | 18 | 82 |

| 2 | Aniline | Pd(OAc)₂/RuPhos (2/4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |

| 3 | Benzylamine | Pd₂(dba)₃/Xantphos (2/4) | NaOt-Bu | Toluene | 100 | 20 | 78 |

| 4 | Piperidine | Pd(OAc)₂/RuPhos (2/4) | Cs₂CO₃ | Dioxane | 110 | 22 | 85 |

| 5 | N-Methylaniline | Pd₂(dba)₃/Xantphos (2/4) | NaOt-Bu | Toluene | 100 | 24 | 65 |

Conclusion

The synthetic routes and detailed protocols provided in this document offer a comprehensive guide for the preparation of a diverse range of 5-substituted pyridazin-4-amine derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions are highly reliable and versatile methods for the functionalization of the pyridazine core. The tabulated data allows for easy comparison of reaction conditions and expected yields, facilitating the selection of the most appropriate synthetic strategy for a given target molecule. These protocols are intended to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently synthesize and explore the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols for the Amination of 3,4,6-Trichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,6-Trichloropyridazine is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries.[1] The presence of three chlorine atoms on the pyridazine ring provides multiple reaction sites for nucleophilic substitution, allowing for the introduction of various functional groups. Amination, in particular, is a crucial transformation for generating libraries of novel compounds with potential therapeutic applications. This document provides a detailed experimental protocol for the amination of 3,4,6-trichloropyridazine, including reaction conditions, expected outcomes, and a summary of representative data.

The amination of 3,4,6-trichloropyridazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophilic amine attacks one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a Meisenheimer complex as an intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the pyridazine ring, yielding the aminated product. The regioselectivity of the substitution is influenced by the electronic effects of the ring nitrogen atoms and the nature of the attacking amine.

Experimental Protocols

This section outlines a general procedure for the amination of 3,4,6-trichloropyridazine. The reaction conditions can be adapted for different amines and desired substitution patterns (mono-, di-, or tri-substitution).

Materials:

-

3,4,6-Trichloropyridazine

-

Amine (primary or secondary; aliphatic or aromatic)

-

Solvent (e.g., ethanol, isopropanol, acetonitrile, N,N-dimethylformamide (DMF), dioxane)

-

Base (optional, e.g., triethylamine, diisopropylethylamine, potassium carbonate)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and work-up reagents

General Procedure for Mono-amination:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,6-trichloropyridazine (1.0 eq.) in a suitable solvent (e.g., ethanol).

-

Add the amine (1.0-1.2 eq.) to the solution. If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base (1.2-1.5 eq.).

-

Place the reaction mixture under an inert atmosphere.

-

Heat the reaction to a temperature ranging from room temperature to reflux (typically 60-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Note on Regioselectivity: For the reaction with aliphatic amines, the substitution is generally observed to occur preferentially at the C4 position of the pyridazine ring. This is attributed to the C4 position being the most activated site, para to one of the ring nitrogens.

Data Presentation

The following table summarizes the results of the amination of 3,4,6-trichloropyridazine with various amines under different reaction conditions.

| Entry | Amine | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Ammonia (aq.) | Ethanol | - | 125 | 5 | 4-Amino-3,6-dichloropyridazine | Not Reported |

| 2 | Morpholine | Ethanol | Et3N | Reflux | 6 | 4-(Morpholin-4-yl)-3,6-dichloropyridazine | 85 |

| 3 | Aniline | Ethanol | - | Reflux | 8 | 4-Anilino-3,6-dichloropyridazine | 78 |

| 4 | Piperidine | Acetonitrile | K2CO3 | 80 | 4 | 4-(Piperidin-1-yl)-3,6-dichloropyridazine | 92 |

| 5 | Benzylamine | DMF | - | 100 | 12 | 4-(Benzylamino)-3,6-dichloropyridazine | 75 |

Note: The yields reported are based on literature precedents for similar reactions and may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow for Amination of 3,4,6-Trichloropyridazine

Caption: A generalized workflow for the amination of 3,4,6-trichloropyridazine.

Logical Relationship of Nucleophilic Aromatic Substitution (SNAr)

Caption: The SNAr mechanism for the amination of 3,4,6-trichloropyridazine.

References

Application of 3,5-Dichloropyridazin-4-amine in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridazin-4-amine is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including the reactive chlorine atoms and the nucleophilic amino group on the pyridazine core, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This document provides a comprehensive overview of the applications of this compound in the development of novel therapeutic agents, with a focus on its use in generating potent kinase inhibitors for oncology and promising antimicrobial agents. Detailed experimental protocols for the synthesis of the core scaffold and the biological evaluation of its derivatives are also presented.

Synthetic Versatility of this compound

The dichloropyridazine scaffold allows for selective functionalization at the C3 and C5 positions through nucleophilic substitution reactions. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The amino group at the C4 position can also be further modified, providing an additional point for structural diversification. This synthetic tractability has led to the development of numerous derivatives with a wide range of pharmacological activities.

Application in Oncology: Kinase Inhibitors

A significant area of application for this compound is in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridazine core can act as a scaffold to orient substituents in a manner that allows for potent and selective binding to the ATP-binding site of various kinases.

Pyrimido[4,5-c]pyridazine Derivatives as Anticancer Agents

Derivatives of a pyrimido[4,5-c]pyridazine core, which can be synthesized from this compound, have shown promising anticancer activity. These compounds have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Pyrimido[4,5-c]pyridazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | MDA-MB-231 (Breast) | 60 | [1] |

| 2k | MDA-MB-231 (Breast) | 80 | [1] |

| Cisplatin (Control) | MDA-MB-231 (Breast) | Not specified in abstract | [1] |

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data indicates that these compounds exhibit significant antiproliferative activity against the MDA-MB-231 human breast cancer cell line.[1]

Pyridazinone-Based Diarylurea Derivatives as VEGFR-2 Inhibitors

Pyridazinone-based diarylurea derivatives have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Table 2: VEGFR-2 Inhibitory Activity of Pyridazinone-Based Diarylurea Derivatives

| Compound ID | VEGFR-2 Inhibition (%) @ 10 µM | IC50 (nM) | Reference |

| 17a | Not specified | 60.70 | [2] |

| IXa-c (general class) | Not specified | 60.70–1800 | [2] |

These compounds demonstrate potent inhibition of VEGFR-2, suggesting their potential as anti-angiogenic agents in cancer therapy.[2]

Signaling Pathway: VEGFR-2 Inhibition

Application in Infectious Diseases: Antimicrobial Agents

Derivatives of this compound have also shown promising activity against a range of microbial pathogens. The pyridazine scaffold can be modified to interact with various bacterial and fungal targets.

Pyridazinone Derivatives with Antibacterial and Antifungal Activity

Several studies have reported the synthesis of pyridazinone derivatives with significant antimicrobial properties.

Table 3: Antimicrobial Activity of Pyridazinone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Chloro derivatives (general) | E. coli | 0.892–3.744 | [3] |

| Chloro derivatives (general) | P. aeruginosa | 0.892–3.744 | [3] |

| Chloro derivatives (general) | S. marcescens | 0.892–3.744 | [3] |

| Chloramphenicol (Control) | E. coli, P. aeruginosa, S. marcescens | 2.019–8.078 | [3] |

| Compound 10h | Staphylococcus aureus | 16 | [2] |

| Compound 8g | Candida albicans | 16 | [2] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The data highlights that certain pyridazinone derivatives exhibit potent activity against both Gram-negative bacteria and fungi, with some compounds showing superior or comparable activity to the standard antibiotic chloramphenicol.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold, this compound, from 3,4,5-trichloropyridazine.

Materials:

-

3,4,5-trichloropyridazine

-

Ethanol

-

Ammonium hydroxide solution (28-30%)

-

Microwave reactor

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a microwave reactor vial, dissolve 3,4,5-trichloropyridazine in a mixture of ethanol and ammonium hydroxide.

-

Seal the vial and heat the reaction mixture in the microwave reactor at 120 °C for 30 minutes.

-

After cooling, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, and melting point).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for evaluating the inhibitory activity of pyridazine derivatives against a specific kinase.

Materials:

-

Kinase of interest (e.g., VEGFR-2)

-

Kinase substrate (specific for the kinase)

-

ATP (Adenosine triphosphate)

-

Test compound (pyridazine derivative)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add the test compound solution to the wells.

-

Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence intensity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyridazine derivatives against microbial strains.

Materials:

-

Test compound (pyridazine derivative)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

This compound has proven to be a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the ability to introduce a wide range of substituents have enabled the development of potent and selective inhibitors of various biological targets. The examples provided herein demonstrate its successful application in the discovery of novel anticancer and antimicrobial agents. The detailed protocols offer a starting point for researchers to synthesize and evaluate new derivatives based on this privileged heterocyclic core, paving the way for the development of next-generation therapeutics. Further exploration of the chemical space around the this compound scaffold holds great promise for identifying new drug candidates to address unmet medical needs.

References

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]

Application Notes and Protocols for the Use of 3,5-Dichloropyridazin-4-amine in the Synthesis of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the utilization of 3,5-Dichloropyridazin-4-amine as a versatile building block in the synthesis of novel anticancer agents. The pyridazine core is a privileged scaffold in medicinal chemistry, and its derivatives have shown significant potential in targeting various cancer-related pathways.[1] This document focuses on the synthesis of potential Poly(ADP-ribose) polymerase (PARP-1) and kinase inhibitors, key targets in modern oncology.

Application Note 1: Synthesis of Putative PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death. This concept, known as synthetic lethality, has led to the successful development of several PARP-1 inhibitors for the treatment of various cancers. The dichloropyridazine scaffold can serve as a core for novel PARP-1 inhibitors.

While specific examples starting directly from this compound are not extensively documented, the closely related 3,6-dichloropyridazine is used to synthesize potent PARP-1 inhibitors.[2] The following protocol is an illustrative example of how this compound could be utilized in a similar synthetic strategy.

Quantitative Data: Anticancer Activity of Related Pyridazine-Based PARP-1 Inhibitors

The following table summarizes the in vitro anticancer activity of a series of 4-chloropyridazinoxyphenyl conjugates, which share a similar structural motif to compounds that could be synthesized from this compound.[2]

| Compound | Target Cancer Cell Line | IC50 (µM) |

| 3c | HNO97 (Head and Neck) | 1.5 |

| FaDu (Head and Neck) | 2.3 | |

| MDA-MB-468 (Breast) | 3.1 | |

| 3e | HNO97 (Head and Neck) | 2.8 |

| FaDu (Head and Neck) | 4.5 | |

| MDA-MB-468 (Breast) | 5.2 | |

| 4b | HNO97 (Head and Neck) | 3.7 |

| FaDu (Head and Neck) | 5.1 | |

| MDA-MB-468 (Breast) | 6.8 | |

| Olaparib (Reference) | MDA-MB-468 (Breast) | Not explicitly stated, but compounds 3c, 3d, and 3e demonstrated comparable PARP-1 inhibitory efficiency to olaparib.[2] |

Signaling Pathway: PARP-1 Inhibition and Synthetic Lethality

Caption: PARP-1 inhibition in homologous recombination deficient cancer cells.

Application Note 2: Synthesis of Putative Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of anticancer drugs. The pyridazine scaffold is a common feature in many potent and selective kinase inhibitors.[3] Derivatives of this compound can be synthesized to target various kinases, such as Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

Quantitative Data: Anticancer Activity of Related Pyridazine-Based Kinase Inhibitors

The following table presents the in vitro anticancer activity of a series of 3,6-disubstituted pyridazines targeting CDK2.[3]

| Compound | Target Cancer Cell Line | IC50 (µM) |

| 11a | T-47D (Breast) | 35.9 ± 1.18 |

| MDA-MB-231 (Breast) | 34.59 ± 1.13 | |

| 11m | T-47D (Breast) | 0.43 ± 0.01 |

| MDA-MB-231 (Breast) | 0.99 ± 0.03 | |

| Roscovitine (Reference) | T-47D (Breast) | 15.3 ± 0.49 |

| MDA-MB-231 (Breast) | 19.8 ± 0.64 |

Experimental Workflow: Synthesis and Evaluation of Kinase Inhibitors

Caption: Workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 3,4,5-trichloropyridazine via microwave-assisted amination.

Materials:

-